Dual MAO-A/MAO-B Non-Competitive Inhibition vs. Berberine (MAO-A Only) and Palmatine (No Activity)
Jatrorrhizine non-competitively inhibits both MAO-A (IC₅₀ = 4 μM) and MAO-B (IC₅₀ = 62 μM) from rat brain mitochondria. In the same assay system, berberine competitively inhibited only MAO-A with an IC₅₀ of 126 μM—approximately 31.5-fold weaker than jatrorrhizine on MAO-A—while palmatine exhibited no inhibition of either MAO isoform up to 200 μM [1]. This dual-target, non-competitive profile is unique within the three tested Coptis protoberberine alkaloids.
| Evidence Dimension | MAO-A inhibition (IC₅₀) and MAO-B inhibition (IC₅₀) in rat brain mitochondria |
|---|---|
| Target Compound Data | Jatrorrhizine: MAO-A IC₅₀ = 4 μM (non-competitive); MAO-B IC₅₀ = 62 μM (non-competitive) |
| Comparator Or Baseline | Berberine: MAO-A IC₅₀ = 126 μM (competitive), MAO-B no inhibition; Palmatine: no inhibition of MAO-A or MAO-B up to 200 μM |
| Quantified Difference | Jatrorrhizine is ~31.5-fold more potent than berberine on MAO-A; unique dual MAO-A/B inhibitory profile not shared by berberine or palmatine |
| Conditions | Rat brain mitochondrial MAO preparation; alkaloids isolated from Coptis chinensis rhizoma methanol extract |
Why This Matters
For researchers targeting CNS disorders where dual MAO-A/MAO-B inhibition is therapeutically desirable (e.g., depression, Parkinson's disease), jatrorrhizine provides a natural-product scaffold with demonstrated dual activity that berberine and palmatine lack, reducing the need for combination approaches.
- [1] Kong LD, Cheng CH, Tan RX. Monoamine oxidase inhibitors from rhizoma of Coptis chinensis. Planta Med. 2001;67(1):74-76. doi:10.1055/s-2001-10874 View Source
